Chloral cyanohydrin

Description

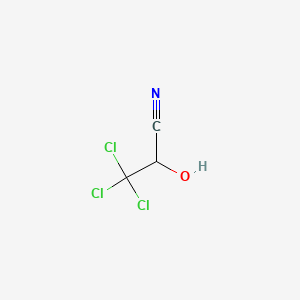

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trichloro-2-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3NO/c4-3(5,6)2(8)1-7/h2,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLRHXFRXZBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(Cl)(Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870576 | |

| Record name | Chloral cyanohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-96-2 | |

| Record name | 3,3,3-Trichloro-2-hydroxypropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorocyanohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloral cyanohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trichlorolactonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAL CYANOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4V24O06Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chloral Cyanohydrin and Its Congeners

Conventional and Modern Synthesis Pathways

The formation of chloral (B1216628) cyanohydrin primarily relies on the inherent electrophilicity of the carbonyl carbon in chloral, which is significantly enhanced by the strong electron-withdrawing effect of the adjacent trichloromethyl group. This electronic feature makes it highly susceptible to attack by nucleophiles, with the cyanide ion being a classic example.

Nucleophilic Addition of Cyanide to Chloral Substrates

The cornerstone of chloral cyanohydrin synthesis is the nucleophilic addition of a cyanide anion to the carbonyl group of chloral (trichloroacetaldehyde). This reaction can be performed using various cyanide sources under different conditions.

The fundamental mechanism of cyanohydrin formation proceeds in two key steps. libretexts.org Initially, the cyanide ion (CN⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the chloral molecule. science-revision.co.uk This results in the formation of a tetrahedral alkoxide intermediate, where the negative charge resides on the oxygen atom. libretexts.org In the subsequent step, this intermediate is protonated, typically by a molecule of hydrogen cyanide (HCN) or another proton donor present in the reaction mixture, to yield the final this compound product and regenerate the cyanide ion. libretexts.org

The carbonyl group of chloral is planar, meaning the cyanide ion can attack from either face with equal probability. science-revision.co.uk In the absence of any chiral influence, this leads to the formation of a racemic mixture, containing equal amounts of the two possible enantiomers. science-revision.co.uk The stereochemical outcome is dictated by the initial nucleophilic attack, and without a directing agent, no preference for one enantiomer over the other is observed.

To enhance the rate and efficiency of the cyanohydrin synthesis, catalysts are often employed to further activate the carbonyl group of chloral. Lewis acids are particularly effective in this role. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, making it even more susceptible to nucleophilic attack by the cyanide ion. diva-portal.orgnih.gov This catalytic activation can lead to higher yields and faster reaction times.

While a wide array of Lewis acids have been explored for cyanohydrin synthesis in general, specific data for the catalytic activation of chloral is less abundant in readily available literature. However, the principles of Lewis acid catalysis are broadly applicable. Chiral Lewis acids have been extensively developed for the asymmetric synthesis of cyanohydrins, enabling the production of enantiomerically enriched products. diva-portal.orgnih.gov These catalysts create a chiral environment around the carbonyl substrate, favoring the attack of the cyanide ion from one face over the other, thus leading to a non-racemic mixture of enantiomers.

In Situ Generation Strategies of Cyanide for this compound Formation

Due to the high toxicity of hydrogen cyanide gas, its direct use is often avoided in laboratory and industrial settings. Instead, in situ generation of the cyanide nucleophile is a common and safer strategy. This involves the generation of hydrogen cyanide or the cyanide ion within the reaction mixture from more stable and manageable precursors.

A widely used method for the in situ generation of hydrogen cyanide involves the reaction of an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with an acid. libretexts.orgchemguide.co.uk The addition of a mineral acid, like sulfuric acid or hydrochloric acid, to an aqueous solution of the alkali cyanide in the presence of chloral leads to the formation of HCN, which then participates in the cyanohydrin formation. libretexts.org The pH of the reaction is a critical parameter; it must be low enough to generate HCN but high enough to maintain a sufficient concentration of the nucleophilic cyanide ion. chemguide.co.uk

For instance, a common procedure involves mixing the aldehyde or ketone with an aqueous solution of sodium or potassium cyanide, followed by the careful addition of an acid such as sulfuric acid to adjust the pH to an optimal range, typically around 4-5, which has been found to give the fastest reaction rates. libretexts.orgchemguide.co.uk

| Carbonyl Substrate | Cyanide Source | Acid Promoter | Solvent | Temperature (°C) | Yield (%) |

| Acetone (B3395972) | Sodium Cyanide | Sulfuric Acid | Water/Acetone | 10-20 | 77-78 |

| Isobutyraldehyde | Sodium Cyanide | Hydrochloric Acid | Water | 0-5 | 92.4 |

| Methyl Ethyl Ketone | Sodium Cyanide | Hydrochloric Acid | Water | 0-5 | 88.9 |

| n-Butyraldehyde | Sodium Cyanide | Hydrochloric Acid | Water | 0-5 | 84.6 |

This table presents data for the synthesis of various cyanohydrins using in situ HCN generation from alkali cyanides and acid promoters, illustrating the general applicability of the method.

An increasingly popular and safer alternative to using alkali cyanides and strong acids is the use of other cyanohydrins as cyanide transfer agents in a process known as transcyanation or transhydrocyanation. Acetone cyanohydrin is the most commonly used reagent for this purpose. tcichemicals.com It is a stable, liquid compound that can release HCN under basic or catalytic conditions.

In a typical transcyanation reaction, chloral would be mixed with acetone cyanohydrin in the presence of a catalytic amount of a base. The base facilitates the reverse reaction of acetone cyanohydrin formation, releasing a cyanide ion which then attacks the more electrophilic chloral carbonyl. The equilibrium of the reaction is driven towards the formation of the more stable this compound. This method avoids the handling of highly toxic HCN gas and strong acids, making it a more environmentally benign and safer laboratory procedure. tcichemicals.com

Enantioselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods to produce enantiomerically enriched this compound analogues is crucial for their application in the synthesis of complex chiral molecules. Both enzymatic and small-molecule-catalyzed approaches have been investigated to achieve high levels of stereocontrol.

Biocatalytic Approaches via Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, proving to be highly effective biocatalysts for the synthesis of chiral cyanohydrins. Their high enantioselectivity and operation under mild reaction conditions make them an attractive option for the synthesis of complex chiral molecules.

The substrate scope of HNLs is a critical factor in their application. While many HNLs exhibit broad specificity towards a range of aliphatic and aromatic aldehydes, their activity with halogenated aldehydes, such as chloral, requires specific investigation.

Research has shown that the (S)-selective HNL from Manihot esculenta (MeHNL) is a promising candidate for the synthesis of cyanohydrins derived from halogenated ketones. acs.org For instance, the crystal structure of MeHNL has been studied in complex with chloroacetone, providing insights into its ability to accommodate halogenated substrates. nih.gov The active site of MeHNL can position the carbonyl oxygen of the substrate through hydrogen-bond interactions, facilitating the nucleophilic attack of cyanide. nih.gov The enzyme from Hevea brasiliensis (HbHNL) is also known to tolerate a variety of aliphatic and aromatic aldehydes. ebi.ac.uk

| Enzyme Source | Substrate Class | Relevant Findings |

| Manihot esculenta (MeHNL) | Halogenated Ketones | Demonstrates activity with substrates like chloroacetone. nih.gov |

| Manihot esculenta (MeHNL) | Aromatic Aldehydes | Mutants show improved activity with sterically hindered aldehydes. nih.gov |

| Hevea brasiliensis (HbHNL) | Aliphatic & Aromatic Aldehydes | Exhibits a broad substrate scope. ebi.ac.uk |

The efficiency and enantioselectivity of HNL-catalyzed reactions are highly dependent on the reaction conditions, including the solvent system and pH. For the synthesis of cyanohydrins from hydrophobic substrates like many halogenated aldehydes, two-phase systems consisting of an aqueous buffer and an organic solvent are often employed.

The choice of organic solvent is critical. Diisopropyl ether has been found to be a suitable solvent for MeHNL-catalyzed reactions, with mutant enzymes often showing superior performance compared to the wild-type in this solvent. nih.gov A two-phase system of water and methyl tert-butyl ether has also been successfully used for the conversion of aromatic aldehydes by MeHNL and its mutants. nih.gov

The pH of the aqueous phase plays a crucial role in balancing the enzyme's activity and the non-enzymatic background reaction. A lower pH generally suppresses the chemical addition of HCN to the aldehyde, which would lead to a racemic product. However, the enzyme's activity might also be reduced at very low pH. Therefore, a careful optimization of the pH is necessary to achieve high enantioselectivity and conversion. For the synthesis of (S)-3-phenoxy-benzaldehyde cyanohydrin using MeHNL, operating at a pH above 6 has been shown to be effective. tcichemicals.com

| Parameter | Condition | Rationale |

| Solvent System | Two-phase (e.g., water/diisopropyl ether, water/methyl tert-butyl ether) | Enhances solubility of hydrophobic substrates and facilitates product extraction. nih.gov |

| pH | Optimized for specific enzyme and substrate (e.g., >6 for MeHNL with 3-phenoxy-benzaldehyde) | Balances enzyme activity with the suppression of the non-enzymatic racemic background reaction. tcichemicals.com |

Asymmetric Organocatalysis and Metal-Catalyzed Cyanations

In addition to biocatalytic methods, asymmetric chemical catalysis offers a powerful alternative for the enantioselective synthesis of cyanohydrins. Chiral Lewis acids and Lewis bases have been extensively studied as catalysts for the addition of cyanide to aldehydes.

Chiral Lewis acids activate the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the attack of the cyanide nucleophile. Chiral metal-Salen complexes are a versatile class of catalysts that have been successfully applied in a wide range of asymmetric transformations. nih.govmdpi.com Aluminum(III)-Salen complexes, for instance, have been shown to be effective catalysts for the asymmetric trimethylsilylcyanation of aldehydes. researchgate.net The structure of the Salen ligand can be readily modified to fine-tune the steric and electronic properties of the catalyst, thereby influencing the enantioselectivity of the reaction. acs.org

Lanthanide complexes have also emerged as effective catalysts for enantioselective cyanation reactions. Chiral lanthanide-based catalysts have been utilized for the silylcyanation of aldehydes, although this remains a less explored area compared to other metal catalysts. liverpool.ac.uk

While the application of these chiral Lewis acid catalysts to a broad range of aldehydes is well-documented, specific data on their use with chloral and other halogenated aldehydes is limited in the reviewed literature. The high electrophilicity of chloral might pose challenges, potentially leading to rapid uncatalyzed background reactions or catalyst deactivation.

| Catalyst Type | Metal Center | Ligand Type | Key Features |

| Salen Complexes | Al, Ti, Cr, Mn, Co | Salen | Highly tunable steric and electronic properties. nih.govacs.org |

| Lanthanide Catalysts | Yb, Y | BINOL, Pybox | Effective for silylcyanation of aldehydes. liverpool.ac.uk |

Chiral Lewis bases catalyze the cyanation of aldehydes by activating the cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN). The Lewis base interacts with the silicon atom of TMSCN, increasing the nucleophilicity of the cyanide. Modified cinchona alkaloids have been successfully employed as organic chiral Lewis bases for the highly enantioselective cyanosilylation of ketones. acs.org This approach offers the advantage of being metal-free, which can be beneficial in the synthesis of pharmaceutical intermediates.

The development of bifunctional catalysts that incorporate both Lewis acidic and Lewis basic sites has also proven to be an effective strategy. For instance, a dual activation system using a chiral Ti-Salen complex as a Lewis acid and an achiral tertiary amine as a Lewis base has been shown to be effective for the cyanation of both aromatic and aliphatic aldehydes. nih.gov

As with chiral Lewis acid catalysis, the application of chiral Lewis base catalysis specifically to chloral and its analogues is not extensively detailed in the available literature. The reactivity of chloral would need to be carefully considered to achieve high enantioselectivity while minimizing potential side reactions.

Dual Activation Systems for Enhanced Enantioselectivity

The concept of dual activation in asymmetric cyanohydrin synthesis involves the simultaneous activation of both the aldehyde and the cyanide source by two distinct catalytic species, or by a single bifunctional catalyst. This synergistic activation enhances both reaction rate and enantioselectivity. A common strategy employs a chiral Lewis acid to coordinate with the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity, and a Lewis base to interact with the cyanide source (e.g., trimethylsilyl cyanide, TMSCN), increasing its nucleophilicity.

While extensive research has been conducted on dual activation systems for a variety of aldehydes, specific applications and detailed research findings for the enantioselective cyanation of chloral are not extensively documented in publicly available literature. General principles suggest that a chiral Lewis acid, such as a titanium-salen complex, could activate the chloral, while a Lewis base, like a tertiary amine or a phosphine (B1218219) oxide, would activate the cyanide source. The steric and electronic properties of the catalyst, ligand, and base would be critical in creating a chiral environment to favor the formation of one enantiomer of this compound over the other.

Hypothetical research in this area would involve screening various combinations of chiral Lewis acids and Lewis bases to identify a system that provides high yield and enantiomeric excess (ee) for this compound. The data from such a study would likely be presented in a format similar to the conceptual table below, which illustrates the type of findings that would be necessary to advance this specific field.

Conceptual Data Table: Dual Activation in Enantioselective Cyanation of Chloral

| Entry | Chiral Lewis Acid | Lewis Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | (R,R)-Ti(salen)Cl₂ | Et₃N | CH₂Cl₂ | -40 | - | - |

| 2 | (S,S)-V(O)(salen) | (i-Pr)₂NEt | Toluene | -20 | - | - |

| 3 | Chiral Al(salen) complex | Ph₃P=O | THF | -78 | - | - |

| 4 | Chiral Cr(salen)Cl | DMAP | Et₂O | -40 | - | - |

Note: This table is illustrative and does not represent actual experimental data, which is not available in the surveyed literature.

Strategies for Enantiomeric Purity Enhancement

Once a racemic or enantioenriched mixture of this compound is obtained, further enhancement of its enantiomeric purity can be achieved through resolution techniques.

Kinetic Resolution of Racemic Chloral Cyanohydrins

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. wikipedia.org Enzymatic kinetic resolution, often employing lipases, is a powerful tool for this purpose. rsc.org

In the context of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For instance, Candida antarctica lipase B (CALB) is a commonly used enzyme for the kinetic resolution of secondary alcohols. rsc.org The success of this method would depend on the ability of the chosen lipase to differentiate between the two enantiomers of this compound.

Detailed research findings, including specific enzymes, acyl donors, solvents, and the resulting enantiomeric excess of both the unreacted this compound and the acylated product, are crucial for evaluating the effectiveness of this strategy. However, specific experimental data for the kinetic resolution of this compound is scarce in the available literature.

Conceptual Data Table: Enzymatic Kinetic Resolution of Racemic this compound

| Entry | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (substrate) (%) | ee (product) (%) |

|---|---|---|---|---|---|---|---|

| 1 | Lipase PS | Vinyl acetate | Toluene | 24 | - | - | - |

| 2 | CALB | Isopropenyl acetate | Hexane | 48 | - | - | - |

| 3 | Pseudomonas cepacia lipase | Acetic anhydride | Diisopropyl ether | 36 | - | - | - |

| 4 | Amano Lipase AK | Ethyl acetate | MTBE | 72 | - | - | - |

Note: This table is illustrative and does not represent actual experimental data, which is not available in the surveyed literature.

Dynamic Kinetic Resolution and Minor Enantiomer Recycling

Dynamic kinetic resolution (DKR) is a more efficient variation of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. princeton.edu This allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product, with a maximum yield of 100%. researchgate.net This process requires a combination of a chiral catalyst for the resolution step and a racemization catalyst that selectively epimerizes the unreacted enantiomer without affecting the product.

For this compound, a DKR process could involve the lipase-catalyzed acylation of one enantiomer, coupled with a racemization agent for the unacylated enantiomer. The reversible nature of cyanohydrin formation from chloral and a cyanide source could potentially be exploited for the racemization step, possibly catalyzed by a mild base.

As with the other methodologies, specific, detailed research findings and data tables for the dynamic kinetic resolution or minor enantiomer recycling of this compound are not prominently featured in the scientific literature. Further research is needed to explore suitable catalyst systems and reaction conditions to achieve efficient DKR for this particular substrate.

Chemical Transformations and Derivatizations of Chloral Cyanohydrin

Reactions of the Cyano Functional Group

The cyano group is a versatile functional group that can undergo hydrolysis, reduction, and cyclization reactions, leading to the formation of various important organic compounds.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile (cyano) group is a common transformation for cyanohydrins, converting them into α-hydroxy carboxylic acids or α-hydroxy amides. youtube.comyoutube.com This reaction can be catalyzed by either acid or base.

Under acidic conditions, the cyano group of chloral (B1216628) cyanohydrin can be completely hydrolyzed to a carboxylic acid. This reaction is typically carried out by heating the cyanohydrin with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. youtube.com The final product of this reaction is 2,2,2-trichloro-1-hydroxypropanoic acid.

The mechanism involves the initial protonation of the nitrogen atom of the cyano group, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. A series of proton transfers and tautomerization steps leads to the formation of an intermediate amide, which is subsequently hydrolyzed further under the harsh acidic conditions to the final carboxylic acid and an ammonium ion. libretexts.orgmasterorganicchemistry.comkhanacademy.org

It is important to note that under vigorous conditions, such as with concentrated sulfuric acid and heat, a competing reaction of dehydration (elimination of the hydroxyl group) can occur alongside hydrolysis. stackexchange.comchemistrysteps.com

In the presence of a base, such as aqueous sodium hydroxide, the hydrolysis of the cyano group also proceeds. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. Subsequent proton transfers involving water molecules lead to the formation of an amide intermediate. youtube.com

Under milder basic conditions or with controlled stoichiometry of water, it is sometimes possible to isolate the α-hydroxy amide, in this case, 2,2,2-trichloro-1-hydroxyacetamide. However, typically, the reaction is driven to completion by heating, which hydrolyzes the intermediate amide to form the salt of the carboxylic acid (a carboxylate). youtube.com Acidification of the reaction mixture in a subsequent step is then required to obtain the free α-hydroxy carboxylic acid. youtube.com It is also noteworthy that in basic conditions, the cyanohydrin formation is reversible, and the molecule can revert to the starting aldehyde and a cyanide salt. youtube.com

| Reaction Type | Catalyst/Reagent | Typical Conditions | Primary Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl | Aqueous solution, Heat | 2,2,2-Trichloro-1-hydroxypropanoic acid |

| Base-Catalyzed Hydrolysis (to Amide) | NaOH (controlled) | Milder conditions | 2,2,2-Trichloro-1-hydroxyacetamide |

| Base-Catalyzed Hydrolysis (to Carboxylate) | NaOH | Aqueous solution, Heat | Sodium 2,2,2-trichloro-1-hydroxypropanoate |

Reduction to Primary Amines and Aldehydes

The cyano group of chloral cyanohydrin is susceptible to reduction by various reducing agents, yielding either primary amines or aldehydes depending on the reagent and reaction conditions.

The reduction of the nitrile to a primary amine is a common and useful transformation. youtube.comlibretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. leah4sci.commasterorganicchemistry.comlibretexts.org The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to protonate the resulting intermediate and yield the primary amine. libretexts.org In the case of this compound, this reaction produces 2-amino-1,1,1-trichloropropan-2-ol.

Alternatively, the cyano group can be partially reduced to an aldehyde. This transformation requires a less reactive, sterically hindered reducing agent that can stop the reaction at the intermediate imine stage. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this partial reduction. quora.comthieme-connect.decommonorganicchemistry.com The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent over-reduction. thieme-connect.delibretexts.org The resulting imine is then hydrolyzed during the aqueous workup to afford the corresponding aldehyde.

| Desired Product | Reagent | Typical Conditions | Final Product from this compound |

|---|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 1. Ethereal solvent (e.g., THF, Et₂O) 2. Aqueous/Acidic workup | 2-Amino-1,1,1-trichloropropan-2-ol |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | 1. Toluene or hexane solvent at -78 °C 2. Aqueous workup | 2,2,2-Trichloro-1-hydroxypropanal |

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

While the cyano and hydroxyl groups present in this compound offer the potential for intramolecular cyclization to form nitrogen-containing heterocycles, specific examples of such reactions originating directly from this compound are not extensively documented in readily available literature. However, the general reactivity of related compounds suggests plausible pathways. For instance, α-aminonitriles, which can be derived from cyanohydrins, are known precursors in the synthesis of heterocycles like imidazoles and thiadiazoles. The electron-withdrawing nature of the trichloromethyl group in this compound significantly influences the reactivity of the adjacent functional groups, which could be exploited in designing cyclization strategies. The synthesis of nitrogen heterocycles is an active area of research, employing various strategies such as dehydrative cyclizations and cycloaddition reactions. nih.govmdpi.comnih.gov

Reactions of the Hydroxyl Functional Group

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, most notably esterification and etherification.

Esterification of the hydroxyl group can be achieved by reacting this compound with carboxylic acids or, more commonly, with more reactive acylating agents like acid chlorides or acid anhydrides in the presence of a base catalyst. byjus.com This reaction leads to the formation of cyanohydrin esters. For example, reaction with acetyl chloride would yield 1-cyano-2,2,2-trichloroethyl acetate. The synthesis of cyanohydrin esters is significant as it provides a route to various functionalized molecules. google.com

Etherification, particularly the formation of silyl ethers, is another common transformation. This is often used as a protecting group strategy for the hydroxyl function. Reagents such as trimethylsilyl (B98337) cyanide (TMSCN) can react with the hydroxyl group to form a trimethylsilyl ether. organic-chemistry.org This protection allows for selective reactions to be carried out at the cyano group without interference from the hydroxyl group.

Additionally, as mentioned previously, the hydroxyl group can be eliminated through a dehydration reaction under strong acid catalysis, typically in conjunction with hydrolysis of the cyano group, to form an unsaturated nitrile or carboxylic acid. stackexchange.comchemistrysteps.com

O-Acylation and O-Alkoxycarbonylation for Protective Group Strategies

The hydroxyl group of this compound can be readily acylated or alkoxycarbonylated to form the corresponding esters and carbonates. These reactions are often employed as a protective group strategy to mask the reactive hydroxyl group during subsequent chemical transformations. The protection of the hydroxyl group is crucial as cyanohydrins can be unstable under certain conditions, and the unprotected hydroxyl group can interfere with reactions targeting other parts of the molecule.

O-acylation is typically achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. Similarly, O-alkoxycarbonylation is carried out using reagents like chloroformates. A variety of catalysts, including Lewis acids and organic bases, have been developed to facilitate these reactions, sometimes in an enantioselective manner for other cyanohydrins. mdpi.comdiva-portal.org For instance, O-acetylated cyanohydrins can be synthesized from aldehydes in a one-pot reaction via the formation of O-silyl cyanohydrins in the presence of acetic anhydride. mdpi.com

The resulting O-acyl and O-alkoxycarbonyl derivatives of this compound are generally more stable than the parent compound and can be used in a range of synthetic applications. The choice of the specific acyl or alkoxycarbonyl group can be tailored to control the stability and reactivity of the protected cyanohydrin. These protecting groups can be removed under specific conditions to regenerate the hydroxyl group when needed.

Table 1: Examples of O-Acylation and O-Alkoxycarbonylation Reactions of Cyanohydrins

| Reactant | Reagent | Product Type | Catalyst/Conditions |

| Aldehyde/Ketone | Acetic Anhydride/TMSCN | O-Acetyl Cyanohydrin | Ionic Liquid |

| Aldehyde | Ethyl Chloroformate/NaCN | O-Ethoxycarbonyl Cyanohydrin | Water |

| Aldehyde | Acyl Cyanide | O-Acyl Cyanohydrin | Chiral Ti-salen complex |

Note: This table provides general examples for cyanohydrins; specific data for this compound is limited in readily available literature.

Etherification and Esterification Reactions

Beyond their use as protecting groups, etherification and esterification reactions of this compound lead to a diverse range of derivatives with potential applications in various fields of chemistry.

Etherification: The synthesis of cyanohydrin ethers can be challenging due to the instability of cyanohydrins under basic conditions, which are often required for traditional etherification methods. mdpi.com However, methods such as reacting vinyl ethers with a cyanide source in the presence of a Brønsted acid can generate cyanohydrin alkyl ethers. mdpi.com While specific examples involving this compound are not abundant in the literature, this approach could potentially be applied.

Esterification: Esterification of this compound can be accomplished using various reagents and conditions. The reaction with acid chlorides or anhydrides, as mentioned in the context of protecting groups, is a common method. nih.gov These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. The resulting esters of this compound are valuable synthetic intermediates.

Oxidation and Other Hydroxyl Group Transformations

The hydroxyl group of this compound can undergo other transformations, including oxidation. The oxidation of the hydroxyl group would lead to the formation of an acyl cyanide, a highly reactive species. However, specific literature detailing the direct oxidation of this compound is scarce.

Other transformations of the hydroxyl group could include its conversion into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would open up pathways to introduce a wide variety of functional groups at the α-position to the nitrile.

Concomitant Transformations and Cascade Reactions

This compound can participate in reactions where multiple transformations occur in a single operation, leading to the efficient construction of complex molecular architectures.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.govwikipedia.orgtcichemicals.comnih.gov The Strecker synthesis, which is the reaction of an aldehyde, ammonia (or an amine), and a cyanide source to produce an α-aminonitrile, is a classic example of a three-component reaction. masterorganicchemistry.comwikipedia.org In the context of this compound, the initial adduct formation from chloral and cyanide can be considered the first step of a potential Strecker-type reaction. If an amine is present, it could react with the carbonyl group of chloral to form an imine, which would then be attacked by the cyanide ion.

While specific examples of MCRs directly employing pre-formed this compound are not widely reported, the in-situ generation of this compound from chloral and a cyanide source within a multicomponent reaction setup is a plausible synthetic strategy.

One-Pot Synthetic Sequences for Complex Molecule Assembly

One-pot syntheses involve multiple reaction steps that are carried out in the same reaction vessel without the isolation of intermediates. wikipedia.org This approach offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This compound can serve as a starting material in one-pot sequences. For instance, the formation of O-protected cyanohydrins can be achieved in a one-pot manner by reacting an aldehyde with a cyanide source and an acylating or alkoxycarbonylating agent simultaneously. mdpi.com

A hypothetical one-pot sequence involving this compound could involve its initial formation, followed by a subsequent reaction of either the hydroxyl or the nitrile group. For example, after the in-situ formation of this compound, the addition of a suitable reagent could trigger a cascade reaction leading to the formation of more complex molecules.

Retro-Cyanohydrin Reactions and Decomposition Pathways

The formation of cyanohydrins is a reversible process. nih.gov The reverse reaction, known as the retro-cyanohydrin reaction, involves the decomposition of the cyanohydrin back to the starting carbonyl compound and hydrogen cyanide. This process is typically base-catalyzed. In the case of this compound, the presence of a base would facilitate the removal of the hydroxyl proton, leading to the elimination of the cyanide ion and the regeneration of chloral.

The stability of cyanohydrins is a critical factor in their synthesis and application. They are known to be susceptible to decomposition in the presence of strong acids or bases, particularly at elevated temperatures. diva-portal.org This decomposition can lead to the release of highly toxic hydrogen cyanide gas. The trichloromethyl group in this compound, being strongly electron-withdrawing, likely influences the stability and the kinetics of the retro-cyanohydrin reaction.

Mechanisms of Hydrogen Cyanide Release

The formation of cyanohydrins from aldehydes and ketones is a reversible reaction. libretexts.org Consequently, this compound can decompose to regenerate chloral and hydrogen cyanide. This release of hydrogen cyanide is a key aspect of its chemical reactivity. The decomposition can be initiated under various conditions, including the presence of strong acids or bases, and at elevated temperatures. google.com

Base-Catalyzed Decomposition:

The decomposition of cyanohydrins is notably catalyzed by bases. The mechanism involves the deprotonation of the hydroxyl group by a base, forming an alkoxide intermediate. This is followed by the elimination of the cyanide ion, a relatively stable leaving group, which results in the regeneration of the carbonyl compound, in this case, chloral. This process is essentially the reverse of the base-catalyzed formation of cyanohydrins. youtube.com

The general steps for the base-catalyzed release of hydrogen cyanide from this compound are as follows:

A base (B:) removes the proton from the hydroxyl group of this compound, forming a conjugate acid (BH) and a cyanohydrin anion (alkoxide).

The cyanohydrin anion is unstable and eliminates a cyanide ion (CN⁻) to form chloral.

The cyanide ion can then be protonated by the conjugate acid of the base to form hydrogen cyanide (HCN).

| Step | Reactants | Products | Description |

| 1 | This compound + Base (B:) | Cyanohydrin anion + Conjugate acid (BH) | Deprotonation of the hydroxyl group. |

| 2 | Cyanohydrin anion | Chloral + Cyanide ion (CN⁻) | Elimination of the cyanide ion to regenerate the aldehyde. |

| 3 | Cyanide ion (CN⁻) + Conjugate acid (BH) | Hydrogen cyanide (HCN) + Base (B:) | Protonation of the cyanide ion. |

Table 1: Mechanistic Steps in Base-Catalyzed HCN Release from this compound

Acid-Catalyzed Decomposition:

While the formation of cyanohydrins can be acid-catalyzed, strong acids at elevated temperatures can also promote their decomposition. google.com The mechanism in acidic conditions is the reverse of the acid-catalyzed formation. The hydroxyl group is protonated, making it a good leaving group (water). The subsequent loss of water would generate a highly unstable cation on the carbon bearing the nitrile group, which can then lose a proton and rearrange, or be attacked by a nucleophile. A more likely pathway for decomposition in acid is the protonation of the nitrile nitrogen, which would make the carbon more electrophilic and could facilitate a reverse reaction, especially if a nucleophile is present to trap the resulting chloral.

It is important to note that the stability of chloral hydrate (B1144303), formed from the reaction of chloral with water, is enhanced by the electron-withdrawing effect of the three chlorine atoms. ualberta.ca This same electronic effect likely contributes to the relative stability of this compound compared to other cyanohydrins.

Regeneration of Chloral Derivatives from this compound

The chemical reactivity of this compound allows for the regeneration of chloral itself, as well as the synthesis of other chloral derivatives through transformations of its nitrile and hydroxyl functional groups.

Regeneration of Chloral:

As detailed in the previous section, the most direct way to regenerate a chloral derivative from this compound is the regeneration of chloral itself. This is achieved through the decomposition of the cyanohydrin, which is favored by basic conditions or high temperatures. google.comyoutube.com This reversible reaction is a fundamental characteristic of cyanohydrin chemistry.

Derivatization Reactions:

This compound can also serve as a starting material for the synthesis of other chloral-containing compounds by targeting its nitrile and hydroxyl groups. These reactions provide pathways to more complex chloral derivatives.

Hydrolysis to α-Hydroxy Carboxylic Acids: The nitrile group of cyanohydrins can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. vedantu.comstackexchange.com In the case of this compound, hydrolysis would result in the formation of 2-hydroxy-3,3,3-trichloropropanoic acid, a chloral-derived α-hydroxy acid. This transformation is a common and synthetically useful reaction for cyanohydrins. youtube.com

Reduction to β-Amino Alcohols: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reduction of this compound would yield 1-amino-3,3,3-trichloropropan-2-ol, a chloral-derived β-amino alcohol. This reaction provides a route to amino compounds from carbonyl precursors via the cyanohydrin intermediate. youtube.com

| Reactant | Reagents and Conditions | Major Product | Product Class |

| This compound | Base (e.g., NaOH) or Heat | Chloral | Aldehyde |

| This compound | H₃O⁺, Heat | 2-hydroxy-3,3,3-trichloropropanoic acid | α-Hydroxy Carboxylic Acid |

| This compound | 1. LiAlH₄ 2. H₂O | 1-amino-3,3,3-trichloropropan-2-ol | β-Amino Alcohol |

Table 2: Regeneration and Derivatization of Chloral from this compound

These transformations highlight the synthetic utility of this compound as an intermediate that can be reverted to its parent aldehyde or converted into other functionalized chloral derivatives.

Mechanistic Insights and Theoretical Chemical Analysis of Chloral Cyanohydrin Reactions

Detailed Reaction Mechanisms

The formation of cyanohydrins from aldehydes like chloral (B1216628) typically proceeds via a nucleophilic addition of the cyanide ion to the carbonyl carbon. This process is often facilitated by a base catalyst, which generates the more potent cyanide nucleophile from hydrogen cyanide or cyanide salts chemistrysteps.comjove.comlibretexts.org.

Nucleophilic Attack Pathways and Transition State Analysis

The primary step in cyanohydrin formation involves the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of chloral. This attack leads to the formation of a tetrahedral alkoxide intermediate. The electron pair from the cyanide's carbon atom attacks the π* antibonding orbital of the C=O bond, while the π electrons of the carbonyl shift to the oxygen atom, creating a negative charge on the oxygen chemistrysteps.comjove.commsu.ruyoutube.com.

The transition state for this nucleophilic addition is crucial for understanding the reaction's rate and stereochemistry, especially in catalyzed reactions. For instance, in organocatalyzed enantioselective cyanohydrin synthesis, bifunctional catalysts can activate both the carbonyl substrate and the cyanide source, influencing the transition state geometry and thus the stereochemical outcome diva-portal.orgresearchgate.net. While specific transition state analyses for chloral cyanohydrin are not extensively detailed in the provided search results, general principles of nucleophilic addition to carbonyls apply. The electron-withdrawing nature of the trichloromethyl group in chloral significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to less substituted aldehydes ualberta.caualberta.ca.

Proton Transfer Dynamics in Cyanohydrin Formation

Following the nucleophilic attack and the formation of the alkoxide intermediate, a proton transfer step is necessary to yield the final cyanohydrin product. The alkoxide intermediate abstracts a proton, typically from a proton source such as hydrogen cyanide (HCN) itself or an acidic workup reagent jove.comlibretexts.orgorgosolver.com. This protonation step regenerates the cyanide catalyst if HCN is used with a catalytic base jove.com.

The dynamics of proton transfer can be influenced by the solvent environment and the presence of catalysts. In some enzymatic reactions involving hydroxynitrile lyases, specific amino acid residues facilitate proton transfer through hydrogen bonding networks, influencing the reaction rate and mechanism pdbj.orgresearchgate.net. Theoretical studies, such as those employing Density Functional Theory (DFT), can model these proton transfer events and the associated energy barriers soton.ac.uknih.gov.

Role of Solvation and Solvent Effects on Reaction Kinetics and Thermodynamics

Solvent plays a critical role in both the kinetics and thermodynamics of cyanohydrin formation. The polarity and protic nature of the solvent can stabilize or destabilize intermediates and transition states, thereby affecting reaction rates nih.gov. For example, polar solvents can help solvate the charged alkoxide intermediate, potentially accelerating the reaction.

In aqueous or mixed aqueous-organic solvent systems, solvent effects are complex. The presence of water is crucial for generating the cyanide ion from cyanide salts and for the protonation step. However, high concentrations of water can also lead to the reversible hydration of chloral to chloral hydrate (B1144303), which is a competing equilibrium ualberta.cawikipedia.orgmasterorganicchemistry.com. The equilibrium of cyanohydrin formation is generally favored for aldehydes, especially those with electron-withdrawing groups like chloral, which increases the electrophilicity of the carbonyl carbon ualberta.caualberta.ca. Studies on solvent effects in related chemical processes indicate that changes in solvent composition can significantly alter reaction rates, as seen in the decarboxylative dechlorination of N-chloro amino acids nih.gov.

Computational Chemistry Applications

Computational methods are indispensable for dissecting the intricate details of chemical reactions, providing insights into energetics, transition states, and molecular interactions that are difficult to obtain experimentally.

Density Functional Theory (DFT) Studies of Reaction Energetics

Density Functional Theory (DFT) is widely employed to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping the reaction's energy landscape. DFT studies can elucidate the activation energies for nucleophilic attack and proton transfer steps, helping to identify rate-determining steps soton.ac.uknih.govresearchgate.net. For cyanohydrin formation, DFT calculations can provide detailed information on the electronic structure of the carbonyl compound, the cyanide nucleophile, and the transition states involved in the addition and protonation steps diva-portal.orgnih.govresearchgate.netnih.govacs.orgosdd.net. These studies can also help understand how substituents, such as the trichloromethyl group in chloral, influence the reaction energetics by altering electron distribution and molecular geometry. For example, DFT has been used to study the mechanism of cyanosilylation, a related reaction, revealing the role of catalysts and intermediates acs.org.

Molecular Dynamics (MD) Simulations of Catalyst-Substrate Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective, tracking the movement of atoms and molecules over time to understand how catalysts interact with substrates. These simulations can reveal how catalysts bind to substrates, the conformational changes that occur during the reaction, and the role of solvent in mediating these interactions polimi.ituwo.camdpi.commdpi.com.

While specific MD simulations focusing solely on this compound's catalyst-substrate interactions are not explicitly detailed in the provided search results, the principles are applicable. MD simulations have been used to study enzyme-substrate interactions in hydroxynitrile lyases, providing insights into how these enzymes bind and process substrates for cyanohydrin formation pdbj.orgresearchgate.net. In chemical catalysis, MD can help visualize the dynamic interplay between a Lewis acid catalyst and an aldehyde, showing how the catalyst activates the carbonyl group for nucleophilic attack researchgate.net. Furthermore, MD simulations are crucial for understanding solvent effects at a molecular level, showing how solvent molecules arrange around reactive species and influence reaction pathways nih.govnih.gov.

Quantitative Structure-Activity Relationships (QSAR) for Catalytic Systems

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the biological or chemical activity of a compound with its structural features. While QSAR models are widely applied in drug discovery and chemical process optimization, specific QSAR investigations focused on catalytic systems involving this compound were not identified in the literature search. General principles of QSAR in catalysis, particularly for cyanohydrin formation, have been explored in broader contexts diva-portal.org. For instance, studies have investigated the correlation between molecular descriptors and the catalytic activity or selectivity of various catalysts used in enantioselective cyanohydrin synthesis diva-portal.org. However, direct application of QSAR to optimize catalytic systems specifically for this compound formation, or to predict the activity of this compound itself within a catalytic cycle, remains an area with limited published research findings. The influence of substituents on reactivity, as discussed in section 4.3.3, provides a basis for developing such relationships if specific catalytic systems were to be systematically studied.

Kinetic and Thermodynamic Investigations

The formation and dissociation of this compound are governed by kinetic and thermodynamic principles, which dictate the reaction rates, equilibrium positions, and the influence of structural features.

Determination of Rate Constants and Activation Energies

While the general mechanism is well-established, specific quantitative data such as rate constants and activation energies for the formation or dissociation of this compound were not found in the reviewed literature. The kinetics would be influenced by factors such as temperature, pH, catalyst concentration, and the specific solvent system employed.

Equilibrium Constants for Cyanohydrin Formation and Dissociation

Cyanohydrin formation is an equilibrium process libretexts.orglibretexts.orglibretexts.org. For many aldehydes, the equilibrium generally favors the formation of the cyanohydrin adduct libretexts.orglibretexts.orgopenstax.org. The position of this equilibrium is sensitive to both steric and electronic factors of the carbonyl compound libretexts.org. For example, the presence of carbon dioxide has been shown to shift the equilibrium towards cyanohydrin formation in certain systems researchgate.net.

Influence of Substituent Effects on Reactivity and Selectivity

The trichloromethyl (-CCl3) group attached to the carbonyl carbon of chloral exerts a significant influence on the reactivity of the molecule in cyanohydrin formation. The three chlorine atoms are highly electronegative, leading to a strong inductive electron-withdrawing effect. This effect substantially increases the electrophilicity of the carbonyl carbon ualberta.ca.

A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack by the cyanide ion. Consequently, this electron-withdrawing nature of the -CCl3 group is expected to enhance the rate of nucleophilic addition and shift the equilibrium favorably towards the formation of this compound compared to aldehydes with less electron-withdrawing or electron-donating substituents libretexts.orglibretexts.org. The electron-withdrawing effect of chlorine atoms in chloral also stabilizes the hydrate form in aqueous solution, indicating a propensity for adduct formation ualberta.ca. While direct comparative kinetic or thermodynamic data for this compound versus other aldehydes are not detailed in the available literature, the inherent electronic properties of the trichloromethyl group are understood to be a key determinant of its enhanced reactivity in cyanohydrin synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃H₂Cl₃NO | wikipedia.orglookchem.comnih.govnih.gov |

| Molar Mass | 174.41 g/mol | wikipedia.orglookchem.comnih.govnih.gov |

| CAS Number | 513-96-2 | wikipedia.orglookchem.comnih.govnih.gov |

| Appearance | White solid | wikipedia.orglookchem.com |

| Melting Point | 61 °C | wikipedia.orglookchem.com |

| Predicted pKa | 8.87 ± 0.20 | lookchem.com |

| LogP | 1.24 | lookchem.comnih.gov |

| Canonical SMILES | C(#N)C(C(Cl)(Cl)Cl)O | lookchem.comnih.gov |

| Stereochemistry | Racemic | nih.gov |

Compound List

this compound

Chloral (Trichloroacetaldehyde)

Hydrogen cyanide (HCN)

Cyanide ion (CN⁻)

Chloral hydrate

Analytical Techniques for Chloral Cyanohydrin Research

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are fundamental for understanding the molecular architecture and electronic environment of chloral (B1216628) cyanohydrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Confirmation and Reaction Monitoring

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: Proton NMR provides information about the number, type, and connectivity of hydrogen atoms within a molecule. For chloral cyanohydrin (CCl₃CH(OH)CN), the ¹H NMR spectrum would be expected to show signals corresponding to the single proton attached to the chiral carbon and the hydroxyl proton. Protons on carbons adjacent to electronegative atoms like oxygen or chlorine typically resonate at lower field (higher ppm values) due to deshielding effects libretexts.orgtau.ac.il. The hydroxyl proton is often observed as a broad singlet and can exchange with deuterated solvents, leading to its disappearance or broadening in D₂O or CD₃OD tau.ac.il. While specific published ¹H NMR data for this compound was not directly found in the provided search results, related cyanohydrin structures have been analyzed using ¹H NMR for structural confirmation ekb.eg.

¹³C NMR Spectroscopy: Carbon-13 NMR offers a broader chemical shift range compared to ¹H NMR, often providing distinct signals for each unique carbon atom in a molecule libretexts.org. This technique is invaluable for identifying carbon environments, including those bonded to electronegative atoms or involved in multiple bonds. For this compound, the ¹³C NMR spectrum would reveal signals for the trichloromethyl carbon (CCl₃), the methine carbon (CH), and the nitrile carbon (CN). The carbon atoms bonded to electronegative groups (O, Cl, N) are expected to be significantly deshielded, appearing at lower field libretexts.orgoregonstate.edu. For example, carbons adjacent to oxygen typically resonate in the 40-90 ppm range, while nitrile carbons appear further downfield, often around 110-120 ppm libretexts.orgoregonstate.edu. Specific ¹³C NMR data for this compound was not explicitly detailed, but its application in analyzing related cyanohydrins has been noted ekb.eg.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy can provide direct information about the chemical environment of the nitrogen atom in the nitrile group. While less commonly reported than ¹H or ¹³C NMR due to the low natural abundance and magnetic moment of ¹⁵N, it can be a powerful tool for structural confirmation, especially when combined with other NMR techniques. Specific ¹⁵N NMR data for this compound was not readily available in the search results, but it remains a viable technique for nitrogen-containing compounds.

| Nucleus | Typical Chemical Shift Range (ppm) | Expected Environment in this compound |

| ¹H | 0-10 | CH proton, OH proton |

| ¹³C | 0-220 | CCl₃ carbon, CH carbon, CN carbon |

| ¹⁵N | 0-400 | Nitrile nitrogen (CN) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify functional groups based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the presence of specific functional groups. This compound (CCl₃CH(OH)CN) is expected to exhibit characteristic absorption bands for its hydroxyl (-OH) and nitrile (-CN) groups. The hydroxyl group typically shows a broad absorption in the 3400-3650 cm⁻¹ region, while the nitrile group characteristically absorbs strongly in the 2200-2260 cm⁻¹ range openstax.orgpressbooks.pub. The presence of the trichloromethyl group (-CCl₃) would also contribute to the fingerprint region of the IR spectrum. PubChem lists FTIR spectra for this compound, indicating its availability for analysis nih.gov.

Raman Spectroscopy: Raman spectroscopy detects vibrational modes through inelastic scattering of light. It can provide complementary information to IR spectroscopy, particularly for symmetric vibrations or functional groups that are weak in IR. PubChem also lists Raman spectra data for this compound, suggesting its use in comprehensive vibrational analysis nih.gov.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Hydroxyl (-OH) | 3400-3650 (broad) |

| Nitrile (-CN) | 2200-2260 (sharp) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and providing insights into the structure through fragmentation patterns.

Molecular Weight Determination: MS directly measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. The molecular formula of this compound is C₃H₂Cl₃NO, with a calculated molecular weight of approximately 174.41 g/mol and an exact mass of 172.920197 Da nih.gov. The presence of chlorine atoms, with their natural isotopes ³⁵Cl and ³⁷Cl, leads to characteristic isotopic patterns in the mass spectrum, which are crucial for confirming the presence of chlorine and determining the number of chlorine atoms in the molecule ekb.eglibretexts.org.

Fragmentation Analysis: Upon ionization, molecules can fragment in predictable ways, yielding a mass spectrum that serves as a molecular fingerprint. Analyzing these fragments helps in elucidating the structure and confirming the identity of the compound. While specific fragmentation pathways for this compound were not detailed in the search results, general fragmentation principles apply, such as the loss of small neutral molecules or radical fragments. The presence of the CCl₃ group, for instance, might lead to characteristic fragment ions related to the loss of chlorine atoms or fragments thereof.

| Property | Value |

| Molecular Formula | C₃H₂Cl₃NO |

| Molecular Weight (Da) | ~174.41 |

| Exact Mass (Da) | 172.920197 |

| Key Isotopic Feature | Chlorine (³⁵Cl/³⁷Cl) |

Chromatographic Methods for Purity, Yield, and Stereochemical Analysis

Chromatographic techniques are vital for separating, quantifying, and assessing the purity and stereochemistry of this compound.

Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Excess Determination

Gas chromatography (GC), particularly when employing chiral stationary phases (CSPs), is a powerful method for separating enantiomers. This compound possesses a chiral center, making the determination of its enantiomeric excess (ee) significant for stereochemical studies.

Chiral GC: CSPs are designed to interact differently with enantiomers, leading to their separation. Modified cyclodextrins and polysiloxane-based phases are examples of CSPs used in GC scispace.comresearchgate.net. Research has shown that GC with CSPs can resolve enantiomers of various compounds, including cyanohydrins scispace.com. For determining the enantiomeric purity of this compound, GC could be employed after derivatization with a chiral reagent, such as Mosher's reagent, to form diastereomers that can then be separated on a standard or chiral GC column google.com.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

HPLC is a versatile technique widely used for analyzing compound purity, quantifying yields, and monitoring the progress of chemical reactions.

Applications of Chloral Cyanohydrin in Advanced Organic Synthesis

Building Blocks for Diverse Molecular Architectures

The strategic placement of reactive functional groups makes chloral (B1216628) cyanohydrin an invaluable precursor for a variety of important organic compounds. Its utility stems from the selective transformations that can be performed on its hydroxyl, nitrile, and trichloromethyl groups.

Synthesis of α-Hydroxy Carbonyl Compounds (Aldehydes and Ketones)

The conversion of cyanohydrins to α-hydroxy carbonyl compounds is a fundamental transformation in organic synthesis. wikipedia.org The nitrile group of a cyanohydrin can be hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid. nih.govnih.gov For instance, the hydrolysis of acetaldehyde (B116499) cyanohydrin is a known route to lactic acid. rsc.org While specific research detailing the direct conversion of chloral cyanohydrin to an α-hydroxy aldehyde or ketone is not extensively documented in readily available literature, the general principle involves the hydrolysis of the nitrile to a carboxylic acid, followed by subsequent synthetic manipulations.

One notable reaction involving chloral and cyanides, documented by Delépine, results in the formation of dichloroacetic acid. nih.gov This suggests that under certain alkaline conditions with cyanide, not only does the cyanohydrin form and hydrolyze, but the trichloromethyl group also undergoes a reaction, losing a chloride ion.

The general synthetic pathway from a cyanohydrin to an α-hydroxy aldehyde would typically involve the protection of the hydroxyl group, followed by the partial reduction of the nitrile to an imine, which is then hydrolyzed to the aldehyde. A reagent like Diisobutylaluminium hydride (DIBAL-H) is often employed for this partial reduction. Alternatively, conversion to an α-hydroxy ketone can be achieved by reacting the nitrile with an organometallic reagent, such as a Grignard or organolithium reagent, followed by hydrolysis of the resulting imine.

Preparation of β-Amino Alcohols and Related Nitrogenous Compounds

β-Amino alcohols are crucial structural motifs found in numerous biologically active molecules and are valuable chiral ligands in asymmetric synthesis. d-nb.infonih.gov Cyanohydrins serve as excellent precursors to these compounds through the reduction of the nitrile group to a primary amine. wikipedia.orgnih.gov

The reduction of the nitrile functionality in this compound would yield 2-amino-3,3,3-trichloropropan-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for the complete reduction of nitriles to primary amines. ic.ac.ukmasterorganicchemistry.comorganic-chemistry.orgbyjus.com The reaction proceeds via nucleophilic addition of hydride to the nitrile carbon.

Table 1: General Reaction Scheme for β-Amino Alcohol Synthesis

| Reactant | Reagent | Product | Functional Group Transformation |

| This compound | 1. LiAlH₄ 2. H₂O | 2-amino-3,3,3-trichloropropan-1-ol | -C≡N → -CH₂NH₂ |

This transformation provides access to a highly functionalized β-amino alcohol bearing a trichloromethyl group, which can be a useful synthon for further chemical modifications.

Routes to α-Halogenated Nitriles and Fluorinated Compounds

The synthesis of fluorinated organic molecules is of significant interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atom. cas.cnnih.govnih.govbeilstein-journals.org While the direct fluorination of this compound is not widely reported, general methodologies for the synthesis of α-fluoronitriles often involve the conversion of the hydroxyl group of a cyanohydrin.

Furthermore, the inherent trichloromethyl group in this compound makes it a precursor to other α-halogenated nitriles. The reactivity of this group can be exploited under various conditions. For example, reactions that proceed via nucleophilic substitution or elimination could potentially modify the trichloromethyl moiety.

Precursors for Complex Cyclic and Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. Cyanohydrins have been demonstrated to be key intermediates in the synthesis of various nitrogen-containing heterocycles. wikipedia.org For instance, the reduction of the nitrile group to an amine, followed by intramolecular cyclization reactions, can lead to the formation of various ring systems.

A notable application of cyanohydrins in heterocyclic synthesis is the Fischer oxazole (B20620) synthesis. This reaction involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde to form an oxazole ring. wikipedia.org Although this reaction is typically performed with aromatic cyanohydrins and aldehydes, it provides a template for how this compound could be utilized to construct substituted oxazoles.

Another important class of heterocycles, morpholines, which are prevalent in medicinal chemistry, can be synthesized from precursors derived from cyanohydrins. wikipedia.orgbyjus.comdeutscher-apotheker-verlag.de A general route involves a one-pot reduction-transimination-reduction sequence of a cyanohydrin with an amino ester to form an amino alcohol, which can then be cyclized to the morpholine (B109124) ring system. wikipedia.org

Methodological Contributions to Synthetic Chemistry

Beyond its role as a synthetic building block, the chemistry of this compound and cyanohydrins, in general, has been instrumental in advancing synthetic methodologies, particularly in the realm of asymmetric catalysis.

Development of Novel Enantioselective Catalytic Systems

The synthesis of enantiomerically pure cyanohydrins is a significant goal in organic chemistry, as these chiral molecules are valuable building blocks for a wide range of enantiopure compounds. d-nb.infodeutscher-apotheker-verlag.dediva-portal.orgsemanticscholar.orgnih.gov The enantioselective addition of a cyanide source to a prochiral aldehyde or ketone is the most direct route to chiral cyanohydrins. wikipedia.orgrsc.org

The development of catalytic systems for this transformation has been a major area of research. A variety of catalysts have been explored, including:

Enzymes: Oxynitrilases (also known as hydroxynitrile lyases or HNLs) are highly effective biocatalysts for the synthesis of both (R)- and (S)-cyanohydrins with high enantioselectivity. wikipedia.orgchemrxiv.org

Metal-based Catalysts: Chiral metal complexes, particularly those involving titanium, aluminum, and vanadium, have been extensively studied as catalysts for the asymmetric addition of cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) to carbonyl compounds. diva-portal.orgsemanticscholar.orgorganic-chemistry.org

Organocatalysts: Small organic molecules, such as chiral thioureas and cyclic dipeptides, have emerged as effective catalysts for enantioselective cyanohydrin synthesis, offering a metal-free alternative. d-nb.infosemanticscholar.org

The hydrocyanation of chloral, leading to this compound, serves as a model reaction for testing the efficacy and selectivity of these newly developed catalytic systems. The electronic properties of the trichloromethyl group in chloral can influence the reactivity and the stereochemical outcome of the reaction, providing valuable insights for catalyst design and optimization. The development of catalysts that can effectively control the stereochemistry in the formation of this compound contributes significantly to the broader field of asymmetric synthesis. nih.govnih.govresearchgate.netchemrxiv.org

Exploration of Green Chemistry Principles in Cyanohydrin Synthesis

The synthesis of cyanohydrins, including this compound, is a cornerstone of organic chemistry, providing valuable bifunctional building blocks. rsc.orgresearchgate.net Traditionally, these syntheses have often involved hazardous reagents and conditions, such as the direct use of highly toxic hydrogen cyanide (HCN) gas. orgsyn.org However, the increasing emphasis on sustainable chemical practices has led to the exploration and application of green chemistry principles to mitigate these issues. researchgate.netnih.gov These modern approaches focus on enhancing safety, reducing waste, and improving energy efficiency.

Key green strategies in cyanohydrin synthesis include:

Biocatalysis using Hydroxynitrile Lyases (HNLs): Enzymes, particularly hydroxynitrile lyases (HNLs), have become the catalysts of choice for the enantioselective synthesis of cyanohydrins. rsc.orgrsc.org These biocatalysts operate under mild conditions (e.g., room temperature and atmospheric pressure) and often in aqueous or biphasic systems, significantly reducing energy consumption and avoiding harsh chemical reagents. rsc.orgd-nb.info HNLs can catalyze the addition of cyanide to prochiral carbonyl compounds with high selectivity, which is crucial for producing valuable chiral intermediates. researchgate.net The enzymes can be immobilized on solid supports, allowing for easy separation from the reaction mixture and repeated reuse, which aligns with the principles of waste reduction and catalytic efficiency. rsc.org

Safer Cyanide Sources: To avoid the direct handling of HCN, researchers have developed methods using less hazardous cyanide-donating reagents. Acetone (B3395972) cyanohydrin is a widely used, safer alternative that can release HCN in situ. rsc.orgorgsyn.orgresearchgate.net Other alternatives include trimethylsilyl cyanide (TMSCN) and ethyl cyanoformate, which offer improved handling safety and can be used in catalytic systems. organic-chemistry.orgdiva-portal.org The use of inorganic salts like potassium cyanide (KCN) in the presence of an acid is another common approach, though it still requires careful handling. chemistrysteps.com

Solvent-Free and Alternative Solvent Systems: A significant green advancement is the development of solvent-free reaction conditions. organic-chemistry.orgresearchgate.netresearchgate.net Performing the reaction with neat reagents, often catalyzed by a small amount of a base like triethylamine (B128534) or a Lewis acid, eliminates volatile organic solvents (VOCs), which are a major source of industrial waste and environmental pollution. researchgate.netresearchgate.net When a solvent is necessary, the focus shifts to greener alternatives, such as diisopropyl ether or biphasic water-organic systems, which can facilitate high substrate loading and suppress unwanted side reactions while allowing for easier product separation and catalyst recycling. rsc.orgresearchgate.net

Catalytic Approaches: The use of catalytic reagents is superior to stoichiometric ones according to green chemistry principles. nih.gov In addition to enzymes, various chemical catalysts have been developed to promote cyanohydrin formation efficiently. These include Lewis acids (e.g., Ti(IV) or Al(III) complexes) and organocatalysts, which can facilitate the reaction with high atom economy and under mild conditions, often at room temperature. organic-chemistry.orgdiva-portal.org Catalytic methods reduce the amount of waste generated per unit of product.

The table below summarizes some of the green chemistry approaches applied to cyanohydrin synthesis.

| Green Approach | Method/Reagent | Key Advantages |

|---|---|---|

| Biocatalysis | Immobilized Hydroxynitrile Lyases (HNLs) | High enantioselectivity, mild reaction conditions, reusable catalyst, biodegradable. rsc.org |

| Safer Cyanide Sources | Acetone Cyanohydrin, Trimethylsilyl Cyanide (TMSCN) | Avoids direct use of HCN gas, improved handling safety, enables in-situ cyanide generation. rsc.orgresearchgate.netresearchgate.net |

| Solvent-Free Synthesis | Neat reaction of carbonyl and cyanide source | Eliminates solvent waste, simplifies workup, reduces energy for solvent removal. organic-chemistry.orgresearchgate.net |

| Alternative Solvents | Biphasic systems (water/organic ether) | Suppresses racemic background reactions, allows high substrate loading, facilitates catalyst recycling. rsc.org |

| Chemical Catalysis | Lewis acids, Organocatalysts | High reaction rates, low catalyst loading, improved atom economy. organic-chemistry.orgdiva-portal.org |

Utility in the Production of Specialty Chemicals

This compound, also known as trichloroacetaldehyde cyanohydrin, is a versatile chemical intermediate owing to its unique structure featuring a hydroxyl group, a nitrile group, and a trichloromethyl group on the same carbon atom. chemistrysteps.comwikipedia.org This combination of functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of various specialty chemicals. researchgate.netchemistrysteps.com

Cyanohydrins are important building blocks for the synthesis of agrochemicals. researchgate.netdiva-portal.org While specific applications are often proprietary and subject to regulation, the general synthetic utility of this compound as a precursor is well-established in patent literature. Its functional groups can be independently or concertedly transformed to build more complex molecular scaffolds.

For instance, cyanohydrins derived from aldehydes are key intermediates in the synthesis of certain pyrethroid insecticides. researchgate.netgoogle.com The cyanohydrin moiety serves as the alcohol component that is esterified with a suitable carboxylic acid (like a cyclopropanecarboxylic acid derivative) to form the final active compound. google.com The presence of the trichloromethyl group in this compound offers a site for further chemical modification, potentially leading to derivatives with unique properties.

In the broader industrial chemical sector, compounds like ethylene (B1197577) cyanohydrin, a simpler analogue, are used in the production of polymers and other materials. orgsyn.org The nitrile group of this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be esterified or etherified. These transformations convert this compound into multifunctional monomers or cross-linking agents for the production of specialty polymers and resins.

The reactivity of this compound makes it a useful starting material for a variety of non-pharmaceutical fine chemicals. rsc.orgresearchgate.net Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The transformations of cyanohydrins are fundamental in organic synthesis for creating valuable molecular structures. chemistrysteps.com

Key synthetic transformations and resulting compound classes include:

α-Hydroxy Acids: Acid-catalyzed hydrolysis of the nitrile group in this compound yields 2-hydroxy-3,3,3-trichloropropanoic acid. α-Hydroxy acids are widely used in the cosmetics industry and as building blocks for further chemical synthesis. chemistrysteps.com